molecular formula C13H24ClNO2 B12072273 (1r,4r)-Methyl 4-(((cyclopropylmethyl)amino)methyl)cyclohexanecarboxylate hydrochloride

(1r,4r)-Methyl 4-(((cyclopropylmethyl)amino)methyl)cyclohexanecarboxylate hydrochloride

Cat. No.: B12072273
M. Wt: 261.79 g/mol
InChI Key: DXTCMIRHHBXRFE-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-(((cyclopropylmethyl)amino)methyl)cyclohexanecarboxylate hydrochloride is a chemical compound with a complex structure that includes a cyclohexane ring, a cyclopropylmethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Methyl 4-(((cyclopropylmethyl)amino)methyl)cyclohexanecarboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-Methyl 4-(((cyclopropylmethyl)amino)methyl)cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1r,4r)-Methyl 4-(((cyclopropylmethyl)amino)methyl)cyclohexanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-(((cyclopropylmethyl)amino)methyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. The cyclopropylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylate derivatives: These compounds share a similar cyclohexane ring structure but differ in their functional groups.

    Cyclopropylmethyl amines: These compounds contain the cyclopropylmethyl group but may have different core structures.

Uniqueness

(1r,4r)-Methyl 4-(((cyclopropylmethyl)amino)methyl)cyclohexanecarboxylate hydrochloride is unique due to its combination of a cyclohexane ring, a cyclopropylmethyl group, and an amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H24ClNO2

Molecular Weight

261.79 g/mol

IUPAC Name

methyl 4-[(cyclopropylmethylamino)methyl]cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H23NO2.ClH/c1-16-13(15)12-6-4-11(5-7-12)9-14-8-10-2-3-10;/h10-12,14H,2-9H2,1H3;1H

InChI Key

DXTCMIRHHBXRFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CNCC2CC2.Cl

Origin of Product

United States

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